![molecular formula C20H20N2O5 B13783329 1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13783329.png)
1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring, an aniline derivative, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps:
Formation of the Aniline Derivative: The starting material, 3-methylaniline, undergoes a nucleophilic substitution reaction to introduce the oxoethoxy group.
Pyrrolidine Ring Formation: The intermediate product is then reacted with maleic anhydride to form the pyrrolidine ring through a cyclization reaction.
Final Coupling: The resulting compound is coupled with a carboxylic acid derivative under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts to increase yield and reduce reaction time. Common industrial methods include:
Catalytic Hydrogenation: To reduce any nitro groups to amines.
High-Pressure Reactions: To facilitate the cyclization process.
Purification Techniques: Such as recrystallization and chromatography to obtain a pure product.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: As a potential drug candidate due to its unique structural properties.
Biological Studies: To study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: In the synthesis of other complex organic molecules and as a building block for more advanced compounds.
Mecanismo De Acción
The mechanism of action of 1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine Derivatives: Such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Aniline Derivatives: Such as 3-methylaniline and its substituted derivatives.
Uniqueness
1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of a pyrrolidine ring and an aniline derivative, which imparts distinct chemical and biological properties.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C20H20N2O5 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C20H20N2O5/c1-13-3-2-4-15(9-13)21-18(23)12-27-17-7-5-16(6-8-17)22-11-14(20(25)26)10-19(22)24/h2-9,14H,10-12H2,1H3,(H,21,23)(H,25,26) |
Clave InChI |
SPDAFRTXUUHVND-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,9-Dimethylspiro[4.5]decan-7-one](/img/structure/B13783264.png)
![[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13783270.png)
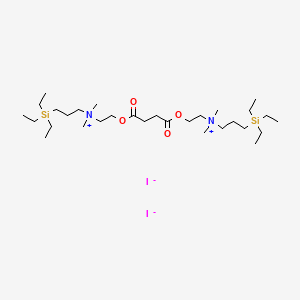
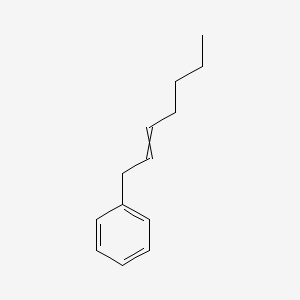
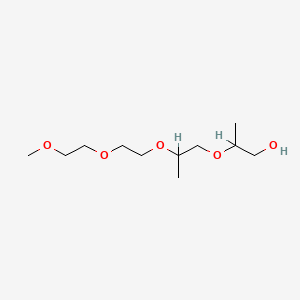
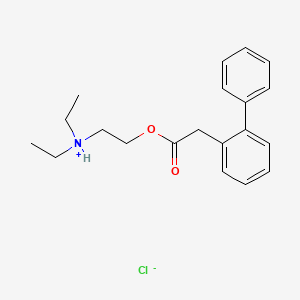
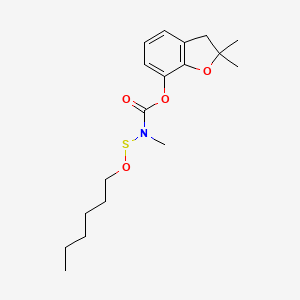
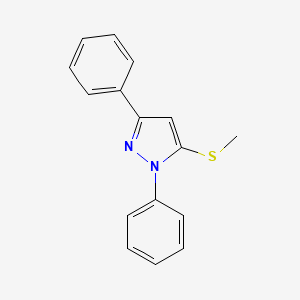
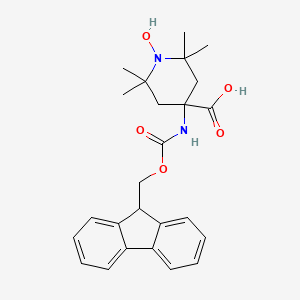

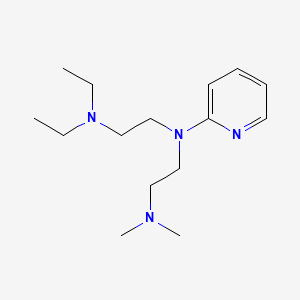
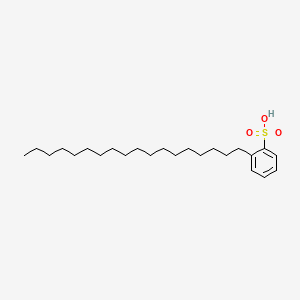
![Monohydrochloridethiazolo[4,5-c]quinolin-4-amine](/img/structure/B13783327.png)
